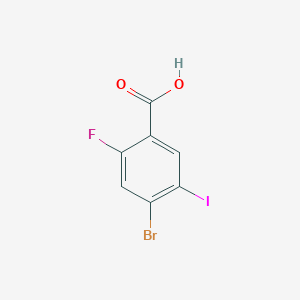

4-Bromo-2-fluoro-5-iodobenzoic acid

Description

Significance of Halogen Substituents in Aromatic Systems for Chemical Research

Halogen atoms (fluorine, chlorine, bromine, and iodine) are pivotal substituents in the design of functional organic molecules. When attached to an aromatic system, they exert a combination of inductive and resonance effects that modulate the molecule's electronic properties, reactivity, and even its three-dimensional shape. ncert.nic.in

Inductive Effect: Due to their high electronegativity, halogens withdraw electron density from the aromatic ring through the sigma (σ) bond framework. This electron-withdrawing inductive effect (-I effect) generally deactivates the ring towards electrophilic aromatic substitution. leah4sci.com The strength of this effect decreases down the group: F > Cl > Br > I.

Resonance Effect: Halogens also possess lone pairs of electrons that can be donated to the aromatic pi (π) system, an electron-donating resonance effect (+R effect). This effect directs incoming electrophiles to the ortho and para positions. leah4sci.com

Halogen Bonding: Heavier halogens like iodine and bromine can act as halogen bond donors, forming non-covalent interactions that are crucial in crystal engineering and the binding of ligands to biological targets.

The presence of multiple, different halogens on a single aromatic ring, as seen in 4-bromo-2-fluoro-5-iodobenzoic acid, creates a complex electronic environment, offering fine-tuning of the molecule's properties for specific research applications. chemicalbook.com

Overview of Benzoic Acid Derivatives as Versatile Building Blocks

Benzoic acid and its derivatives are fundamental building blocks in organic synthesis. nih.gov The carboxylic acid group is a versatile functional handle that can be readily converted into a wide array of other functional groups, including esters, amides, and acid chlorides. This reactivity, combined with the stability of the aromatic ring, makes substituted benzoic acids indispensable precursors for the synthesis of complex molecules. quora.comgoogle.com

In the pharmaceutical and agrochemical industries, benzoic acid scaffolds are present in numerous active compounds. patsnap.com The ability to introduce various substituents onto the benzene (B151609) ring allows for the systematic modification of a molecule's biological activity, solubility, and metabolic stability. Polyhalogenated benzoic acids, in particular, serve as specialized intermediates for creating compounds with unique properties. chemicalbook.comchemicalbook.com

Positional Isomerism and Substituent Effects in Trihalogenated Benzoic Acids

Electronic Effects: The acidity of a benzoic acid is determined by the stability of its conjugate base, the benzoate (B1203000) anion. Electron-withdrawing groups, such as halogens, stabilize the negative charge on the carboxylate through their inductive effect, thereby increasing acidity (lowering the pKa). leah4sci.com The magnitude of this effect is dependent on the type of halogen and its distance from the carboxylic acid group.

Steric Effects (The Ortho-Effect): A well-documented phenomenon in substituted benzoic acids is the "ortho-effect." Generally, a substituent at the ortho position (adjacent to the carboxylic acid) will increase the acid's strength more than the same substituent at the meta or para positions, regardless of its electronic nature. pearson.com This is attributed to a steric interaction that forces the -COOH group out of the plane of the benzene ring. This twisting inhibits resonance between the carboxyl group and the ring, which in turn increases the acidity of the proton. pearson.com In a trihalogenated compound like this compound, the fluorine atom is in an ortho position, which is expected to significantly enhance its acidity.

Below is a table comparing the pKa values of benzoic acid and some of its halogenated derivatives, illustrating these substituent effects.

| Compound Name | Substituent(s) | pKa (in water at 25°C) | Key Effect(s) |

| Benzoic Acid | -H | 4.20 | Baseline |

| 2-Chlorobenzoic Acid | 2-Cl | 2.94 | Ortho-effect, Inductive |

| 3-Chlorobenzoic Acid | 3-Cl | 3.83 | Inductive |

| 4-Chlorobenzoic Acid | 4-Cl | 3.98 | Inductive, Resonance |

| 4-Fluorobenzoic Acid | 4-F | 4.14 | Inductive, Resonance |

| 4-Bromobenzoic Acid | 4-Br | 3.96 | Inductive, Resonance |

| Trifluoroacetic Acid | CF3 | 0.00 | Strong Inductive |

Data sourced from multiple references. quora.commsu.edu

For a molecule like this compound, the combined inductive effects of all three halogens, coupled with the potent ortho-effect of the fluorine atom, would theoretically result in a significantly lower pKa compared to benzoic acid, making it a strong organic acid.

Research Context and Current Academic Landscape of this compound

The academic and patent literature for this compound itself is not extensive, suggesting that it is not a compound of broad, direct study. Instead, its primary role appears to be that of a highly specialized chemical intermediate. Its value lies in the unique and strategic placement of three different halogen atoms on the benzoic acid scaffold.

This specific arrangement of bromine, fluorine, and iodine atoms offers multiple, distinct reaction sites. The differential reactivity of C-F, C-Br, and C-I bonds allows for selective chemical transformations, such as cross-coupling reactions, at specific positions. The iodine atom, for example, is typically the most reactive in reactions like Suzuki or Sonogashira couplings, followed by bromine.

While direct research on this compound is limited, patent literature points towards the use of its derivatives as intermediates in the synthesis of more complex molecules for potential pharmaceutical applications. For instance, a related compound, 4-bromo-5-fluoro-2-iodobenzoic acid methyl ester, is used as a starting material to synthesize 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester, highlighting the utility of such polyhalogenated structures in building elaborate molecular frameworks. google.com The presence of multiple halogens provides chemists with a versatile platform for creating libraries of compounds for screening in drug discovery and materials science. Therefore, the current landscape positions this compound as a valuable, albeit niche, building block for advanced organic synthesis.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-fluoro-5-iodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFIO2/c8-4-2-5(9)3(7(11)12)1-6(4)10/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFENAFBNTYORBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1I)Br)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Structural Characterization of 4 Bromo 2 Fluoro 5 Iodobenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structure. For 4-Bromo-2-fluoro-5-iodobenzoic acid, ¹H and ¹³C NMR would provide definitive information about its chemical environment.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons and the carboxylic acid proton. The chemical shifts of the aromatic protons are influenced by the electronic effects of the adjacent halogen and carboxyl groups. The fluorine atom, being highly electronegative, will exert a strong deshielding effect. The aromatic region would likely display two doublets, corresponding to the protons at the C3 and C6 positions. The carboxylic acid proton is anticipated to appear as a broad singlet at a significantly downfield chemical shift, typically above 10 ppm, due to its acidic nature and potential for hydrogen bonding.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would reveal seven distinct carbon signals: one for the carboxylic carbon and six for the aromatic carbons. The carbon atoms directly bonded to the electronegative halogen atoms (C2-F, C4-Br, and C5-I) will exhibit characteristic chemical shifts. The C-F coupling will be particularly informative, with the C2 signal appearing as a doublet with a large coupling constant. The chemical shifts of the other aromatic carbons will also be influenced by the substituent effects of the halogens and the carboxyl group.

| Predicted NMR Data for this compound | | :--- | :--- | | Nucleus | Predicted Chemical Shift (ppm) and Multiplicity | | ¹H (Aromatic) | 7.0-8.5 (two doublets) | | ¹H (Carboxylic Acid) | >10 (broad singlet) | | ¹³C (Carboxylic Acid) | 165-175 | | ¹³C (Aromatic) | 110-140 | | ¹³C (C-F) | Doublet with large J-coupling |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to gain insight into the fragmentation patterns of a molecule. For this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular formula, C₇H₃BrFIO₂. The presence of bromine, with its two isotopes (⁷⁹Br and ⁸¹Br) of nearly equal abundance, would result in a characteristic M/M+2 isotopic pattern for the molecular ion and any bromine-containing fragments.

Common fragmentation pathways for benzoic acids include the loss of the hydroxyl group (-OH), the entire carboxyl group (-COOH), and carbon monoxide (CO) from the carboxyl group. The fragmentation of this compound would likely follow these general patterns, leading to the formation of characteristic fragment ions.

| Predicted Mass Spectrometry Data for this compound | | :--- | :--- | | Ion | Predicted m/z | | [M]⁺ | 344.8 | | [M-OH]⁺ | 327.8 | | [M-COOH]⁺ | 299.8 |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups and obtaining a unique "vibrational fingerprint" of a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by the characteristic vibrations of the carboxylic acid group and the substituted benzene (B151609) ring. A very broad absorption band in the region of 2500-3300 cm⁻¹ is anticipated, corresponding to the O-H stretching vibration of the carboxylic acid, which is broadened due to strong hydrogen bonding in the solid state docbrown.infostmarys-ca.eduresearchgate.net. The C=O stretching vibration of the carbonyl group will give rise to a strong, sharp absorption band, typically in the range of 1680-1710 cm⁻¹ docbrown.infostmarys-ca.eduresearchgate.net. The spectrum will also feature absorptions corresponding to C-C stretching vibrations within the aromatic ring (around 1450-1600 cm⁻¹) and C-H bending vibrations. The C-F, C-Br, and C-I stretching vibrations will appear at lower frequencies, typically in the fingerprint region below 1200 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=O stretching vibration is also expected to be a strong band in the Raman spectrum. Aromatic ring vibrations, particularly the ring breathing mode, often give rise to intense Raman signals. The C-Br and C-I bonds, being more polarizable than C-F, are expected to produce stronger Raman scattering signals.

| Predicted Vibrational Spectroscopy Data for this compound | | :--- | :--- | | Vibrational Mode | Expected Wavenumber (cm⁻¹) | | O-H stretch (H-bonded) | 2500-3300 (broad) | | C=O stretch | 1680-1710 (strong) | | Aromatic C=C stretch | 1450-1600 | | C-O stretch | 1210-1320 | | C-F stretch | 1000-1200 | | C-Br stretch | 500-600 | | C-I stretch | ~500 |

X-ray Crystallography and Solid-State Structure Analysis

X-ray crystallography provides the most definitive information about the three-dimensional arrangement of atoms in the solid state. Although a specific crystal structure for this compound is not publicly available, its solid-state architecture can be predicted based on the well-established principles of supramolecular chemistry observed in related halogenated benzoic acids.

The most significant intermolecular interaction in the crystal structure of this compound will be the hydrogen bonding between the carboxylic acid moieties. It is highly probable that the molecules will form cyclic dimers, where two molecules are held together by a pair of O-H···O hydrogen bonds. This is a very robust and common motif in the crystal structures of carboxylic acids. These hydrogen-bonded dimers can act as supramolecular building blocks for the construction of more complex architectures.

Given the presence of bromine and iodine atoms, which are effective halogen bond donors, the formation of halogen bonds is highly anticipated in the solid state of this compound. Halogen bonds are attractive, non-covalent interactions between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site on an adjacent molecule. In this case, the oxygen atoms of the carboxyl group and even the other halogen atoms could act as halogen bond acceptors.

The iodine atom is the strongest halogen bond donor among the halogens present, followed by bromine. Therefore, I···O or I···Br halogen bonds are likely to play a significant role in the crystal packing. The directionality of halogen bonds is a key feature, with the C-X···A angle (where X is the halogen donor and A is the acceptor) typically being close to 180°. These directional interactions can be exploited to control the self-assembly of molecules in the solid state, leading to predictable supramolecular architectures. The competition and cooperation between the various possible hydrogen and halogen bonding interactions will ultimately determine the final crystal structure.

Hirshfeld Surface Analysis and 2D Fingerprint Plots for Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. set-science.comscirp.org By partitioning the crystal electron density into molecular volumes, it provides a three-dimensional surface that elucidates the nature and extent of close contacts between molecules. The Hirshfeld surface is typically mapped with properties like dnorm, which identifies regions of significant intermolecular interactions. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, highlighting key interactions such as hydrogen bonds. set-science.com

For this compound, a variety of intermolecular contacts would be expected due to the presence of multiple halogen atoms, a carboxylic acid group, and aromatic hydrogens. The dominant interactions would likely involve the carboxylic acid group, forming strong O–H···O hydrogen bonds, which are typically seen as sharp spikes in the 2D fingerprint plot. nih.gov Additionally, numerous weaker interactions involving the halogen atoms (Br, F, I) and hydrogen or carbon atoms would contribute to the stability of the crystal structure.

Given the molecular structure, the following intermolecular contacts are anticipated to be the most significant in the crystal packing of this compound. The percentage contributions presented in the table below are hypothetical and serve to illustrate what a typical analysis might reveal, drawing parallels from studies on other halogenated organic molecules. nih.govmdpi.comnih.gov

Table 1: Hypothetical Percentage Contributions of Intermolecular Contacts for this compound from Hirshfeld Surface Analysis. Note: This data is illustrative and not based on experimental findings for this specific compound.

| Contact Type | Hypothetical Percentage Contribution (%) | Description |

|---|---|---|

| H···H | ~35-45% | Represents the most abundant, though weaker, van der Waals interactions between hydrogen atoms on adjacent molecules. nih.govnih.gov |

| O···H/H···O | ~15-25% | Primarily due to the strong O–H···O hydrogen bonding between the carboxylic acid groups of neighboring molecules. nih.gov |

| C···H/H···C | ~10-20% | Arises from contacts between the aromatic carbon atoms and hydrogen atoms of adjacent molecules. nih.gov |

| Halogen···H/H···Halogen (F, Br, I) | ~10-15% | Weak hydrogen bonds involving the electronegative halogen atoms and hydrogen atoms. |

| Halogen···Halogen (F, Br, I) | ~5-10% | Includes interactions such as Br···I, I···F, etc., which are important in the crystal packing of polyhalogenated compounds. mdpi.com |

| C···C | ~3-7% | Corresponds to π-π stacking interactions between the aromatic rings of adjacent molecules. scirp.org |

Influence of Iodine's Heavy Atom Effect in X-ray Crystallography

The presence of iodine, a heavy atom, in the molecular structure of this compound has a profound influence on its X-ray diffraction properties. This "heavy atom effect" is crucial in X-ray crystallography for solving the "phase problem." nih.gov During a diffraction experiment, the phases of the scattered X-rays are lost, yet they are essential for reconstructing the electron density map of the molecule. nih.gov

The effectiveness of an atom in scattering X-rays is related to its atomic number (Z). The significant difference in the scattering power of iodine compared to the other atoms in this compound makes it an excellent internal phasing tool. nih.gov

Table 2: Comparison of Atomic Numbers and Relative X-ray Scattering Factors for Atoms in this compound.

| Atom | Symbol | Atomic Number (Z) |

|---|---|---|

| Iodine | I | 53 |

| Bromine | Br | 35 |

| Fluorine | F | 9 |

| Oxygen | O | 8 |

| Carbon | C | 6 |

| Hydrogen | H | 1 |

As shown in the table, the atomic number of iodine is substantially higher than that of the other constituent atoms. This ensures that the iodine atom will act as a strong scattering center, simplifying the process of structure determination and leading to a more accurate final crystal structure. The presence of bromine further aids this process, providing another significant scattering center.

Computational and Theoretical Chemistry Studies of 4 Bromo 2 Fluoro 5 Iodobenzoic Acid

Density Functional Theory (DFT) for Molecular Geometry and Conformational Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized molecular geometry. For 4-bromo-2-fluoro-5-iodobenzoic acid, DFT calculations would involve determining the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule.

The process begins by constructing an initial guess of the molecule's structure. The DFT calculation then iteratively solves the Kohn-Sham equations to minimize the electronic energy, leading to the optimized geometry. A key aspect of this analysis for this compound would be the conformational analysis of the carboxylic acid group (-COOH) relative to the benzene (B151609) ring. The rotation around the C-C bond connecting the carboxyl group to the ring would be investigated to identify the most stable conformer, which is typically planar or nearly planar to maximize conjugation.

Table 1: Representative Data from DFT-Optimized Geometry

| Parameter | Predicted Value Range |

| C-Br Bond Length | ~1.85 - 1.95 Å |

| C-I Bond Length | ~2.05 - 2.15 Å |

| C-F Bond Length | ~1.32 - 1.36 Å |

| C=O Bond Length | ~1.20 - 1.22 Å |

| C-O-H Bond Angle | ~105 - 110° |

| O=C-O-H Dihedral Angle | ~0° or ~180° |

| Note: The data in this table is hypothetical and represents typical value ranges for similar molecules, as specific computational studies for this compound are not available. |

Electronic Structure Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction (nucleophilicity), while the LUMO is the orbital that is most likely to accept electrons (electrophilicity).

For this compound, the distribution and energies of the HOMO and LUMO would be determined by the interplay of the electron-withdrawing effects of the halogen and carboxylic acid groups and the electron-donating potential of the benzene ring's pi system. The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Energies

| Orbital | Energy (eV) | Description |

| HOMO | -6.0 to -7.0 | Likely localized on the benzene ring and iodine atom. |

| LUMO | -1.5 to -2.5 | Likely distributed over the carboxylic acid group and the aromatic ring. |

| HOMO-LUMO Gap | 4.0 to 5.0 | Indicates moderate to high stability. |

| Note: This data is illustrative and not from a specific calculation on this compound. |

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other charged or polar species. The MEP map uses a color scale to denote different regions of electrostatic potential: red typically indicates regions of high electron density and negative potential (attractive to electrophiles), while blue indicates regions of low electron density and positive potential (attractive to nucleophiles). Green and yellow represent areas of intermediate potential.

For this compound, the MEP surface would likely show a significant negative potential (red) around the oxygen atoms of the carboxylic acid group, making them susceptible to electrophilic attack. The hydrogen atom of the hydroxyl group would be a region of positive potential (blue), indicating its acidic nature. The halogen atoms would also influence the electrostatic potential distribution on the aromatic ring.

Computational Prediction of Reactivity and Regioselectivity

Computational methods can predict the most likely sites for chemical reactions on a molecule. For this compound, this would involve analyzing local reactivity descriptors derived from DFT. These descriptors, such as Fukui functions and condensed-to-atom electrophilicity and nucleophilicity indices, can pinpoint which atoms are most susceptible to electrophilic or nucleophilic attack.

For instance, in an electrophilic aromatic substitution reaction, these calculations could predict whether an incoming electrophile would preferentially substitute at the available hydrogen position on the ring. The analysis would consider the combined directing effects of the bromo, fluoro, iodo, and carboxyl groups. Theoretical studies on substituted benzoic acids have demonstrated that electron-withdrawing substituents tend to increase the acidity of the carboxylic acid. sciprofiles.com

Spectroscopic Property Simulations (e.g., NMR chemical shifts, vibrational frequencies)

Theoretical calculations are widely used to simulate spectroscopic data, which can aid in the interpretation of experimental spectra.

NMR Chemical Shifts: DFT calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, theoretical chemical shifts can be obtained. These predicted spectra can be compared with experimental data to confirm the structure of the synthesized molecule.

Vibrational Frequencies: The simulation of infrared (IR) and Raman spectra is achieved by calculating the vibrational frequencies of the molecule. This involves computing the second derivatives of the energy with respect to the atomic coordinates. The resulting frequencies correspond to the various vibrational modes of the molecule, such as the C=O stretch of the carboxylic acid, C-H bends, and vibrations involving the carbon-halogen bonds. These theoretical spectra are invaluable for assigning the peaks in experimental vibrational spectra.

Applications of 4 Bromo 2 Fluoro 5 Iodobenzoic Acid in Complex Organic Synthesis

A Key Intermediate in Multi-Step Synthesis

The trifunctional nature of 4-Bromo-2-fluoro-5-iodobenzoic acid makes it an ideal starting material in complex, multi-step synthetic sequences. The differential reactivity of the C-I, C-Br, and C-F bonds allows for a programmed series of reactions, such as cross-coupling, halogen-metal exchange, and nucleophilic aromatic substitution. This controlled, stepwise functionalization is crucial for building molecular complexity in a predictable manner.

For instance, the iodine atom is the most reactive towards common palladium-catalyzed cross-coupling reactions like Suzuki, Stille, and Sonogashira couplings. This allows for the early introduction of a diverse range of substituents at the 5-position. Subsequently, the less reactive bromine atom can be targeted for a second coupling reaction under different conditions, providing access to highly substituted benzene (B151609) derivatives that would be challenging to synthesize through other methods. The fluorine atom, being the least reactive, often remains in the final product, where its presence can significantly influence the biological activity and physicochemical properties of the molecule.

Building Block for Heterocyclic Systems

The synthesis of heterocyclic compounds, which form the core of many pharmaceuticals and biologically active molecules, is a significant area where this compound demonstrates its value.

Synthesis of Substituted Indoles

While direct synthesis of indoles from this compound is not extensively documented, its structural motifs are found in precursors for indole (B1671886) synthesis. For example, related compounds like 4-bromo-2-iodoaniline (B187669) can be utilized in transition-metal-catalyzed reactions, such as the Larock indole synthesis, to produce substituted indoles. beilstein-journals.org The conversion of this compound to the corresponding aniline (B41778) derivative would open avenues for its use in constructing highly functionalized indole scaffolds. The Fischer indole synthesis, a classic method for indole formation, could also potentially employ hydrazine (B178648) derivatives of this compound. nih.gov The resulting halogenated indoles are valuable intermediates for further elaboration into more complex drug candidates. japsonline.comresearchgate.net

| Precursor Type | Potential Indole Synthesis Method | Resulting Indole |

| 4-Bromo-2-fluoro-5-iodoaniline | Larock Indole Synthesis | Substituted Bromo-Fluoro-Indoles |

| Hydrazine derivative | Fischer Indole Synthesis | Substituted Bromo-Fluoro-Indoles |

Derivatization to Isocoumarins and Isoquinolones

The synthesis of isocoumarins and their nitrogen-containing analogs, isoquinolones, can be achieved using halogenated benzoic acids. For instance, the Sonogashira coupling of a related compound, 4-fluoro-2-iodobenzoic acid, with terminal alkynes can lead to the formation of isocoumarins. ossila.com This suggests a viable pathway for this compound to be converted into novel, highly substituted isocoumarins. These compounds are known to exhibit a range of biological activities. scispace.com Furthermore, isocoumarins can serve as precursors for the synthesis of isoquinolones, a class of compounds with significant pharmacological properties. researchgate.net

Precursor for Advanced Pharmaceutical Intermediates and Agrochemicals

The utility of halogenated benzoic acids as precursors for pharmaceuticals and agrochemicals is well-established. Patents reveal that compounds with similar substitution patterns, such as 2,3,4-trifluoro-5-(iodo or bromo)benzoic acid, are valuable intermediates in the synthesis of anticancer agents and quinolone-based antimicrobial drugs. google.com Fluorine-containing compounds, in particular, are of great interest in medicinal chemistry due to their ability to enhance metabolic stability and binding affinity. google.com

While specific examples detailing the use of this compound are not abundant in publicly available literature, its structural features strongly suggest its potential as a precursor for a new generation of pharmaceutical and agrochemical candidates. The ability to selectively introduce different functional groups allows for the fine-tuning of a molecule's properties to optimize its biological activity and safety profile.

Utility in Material Science for Specialty Chemical Development

The unique electronic properties conferred by multiple halogen substituents make compounds like this compound attractive for applications in material science. While direct applications are still emerging, related halogenated aromatic compounds are used in the development of specialty chemicals. For example, the incorporation of fluorine atoms can enhance the thermal stability and oxidative resistance of polymers. The bromo and iodo groups provide sites for further polymerization or for the attachment of other functional moieties, opening possibilities for the creation of novel liquid crystals, organic light-emitting diodes (OLEDs), and other advanced materials.

Design of Molecular Probes for Structural Analysis

Polyhalogenated aromatic compounds have potential applications as molecular probes in structural analysis. The presence of heavy atoms like bromine and iodine can be exploited in techniques such as X-ray crystallography to solve the phase problem, which is a critical step in determining the three-dimensional structure of macromolecules. Although specific use of this compound as a molecular probe is not yet reported, the principles of isomorphous replacement suggest its potential in this field. Furthermore, the fluorine atom can be used as a reporter group in nuclear magnetic resonance (NMR) spectroscopy to probe the local environment within a biological system.

Future Research Directions and Emerging Trends

Development of More Sustainable and Atom-Economical Synthetic Routes

Traditional synthetic methods often involve multiple steps with significant waste generation. The future of synthesizing and utilizing 4-Bromo-2-fluoro-5-iodobenzoic acid will prioritize green chemistry principles, focusing on minimizing environmental impact and maximizing resource efficiency.

Key Research Thrusts:

C-H Functionalization: Directing the regioselective halogenation of a simpler benzoic acid precursor through C-H activation would eliminate the need for pre-functionalized starting materials, thereby shortening synthetic sequences.

Carbon Dioxide as a Feedstock: Investigating the electrochemical or transition-metal-catalyzed carboxylation of a corresponding 1,4-dibromo-2-fluoro-5-iodobenzene intermediate using carbon dioxide (CO₂) as a C1 source represents a highly atom-economical approach. nih.gov This strategy utilizes a renewable and abundant feedstock while forming the crucial carboxylic acid moiety. nih.gov

Solvent-Free and Catalyst-Free Conditions: Research into solid-state or mechanochemical reactions that proceed without solvents and potentially without catalysts is a growing area. researchgate.net Such methods drastically reduce waste and energy consumption. For instance, catalyst- and solvent-free methods have been developed for the synthesis of phthalazinones from 2-acylbenzoic acids with high yields and purity. researchgate.net

Table 1: Comparison of Synthetic Strategies for Atom Economy

| Synthetic Approach | Key Advantages | Challenges |

|---|---|---|

| Traditional Multi-Step Synthesis | Well-established procedures | Poor atom economy, significant waste |

| Late-Stage C-H Halogenation | Reduced step count, use of simpler precursors | Achieving high regioselectivity |

| Carboxylation with CO₂ | Excellent atom economy, use of renewable feedstock nih.gov | Requires efficient catalytic systems |

| Solvent/Catalyst-Free Reactions | Minimal waste, lower energy input researchgate.net | Substrate scope and scalability |

Exploration of Catalyst-Free or Photocatalytic Transformations

The reliance on precious and often toxic heavy metal catalysts is a significant drawback in many cross-coupling reactions. Future research will increasingly focus on alternative activation methods.

Visible-Light Photoredox Catalysis: This rapidly expanding field uses light to drive chemical reactions, often under mild conditions. acs.orgbeilstein-journals.org For this compound, this could enable selective C-I or C-Br bond functionalization by generating aryl radicals that can participate in a wide range of transformations, including alkylation, amination, and trifluoromethylation. nih.gov The development of photocatalytic systems could allow for reactions that are difficult to achieve with traditional thermal methods. nih.gov

Transition-Metal-Free Coupling: Exploring coupling reactions that proceed without a transition metal catalyst is a key goal for sustainable chemistry. preprints.orgacs.orgfiu.edunih.gov These reactions might be promoted by bases, light, or other non-metallic reagents. For a substrate like this compound, developing metal-free conditions for Suzuki-type or Stille-type couplings would represent a significant advance in green synthesis. acs.orgnih.gov

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction

The complexity of a molecule like this compound, with multiple potential reaction sites, makes it an ideal candidate for computational analysis. Artificial intelligence (AI) and machine learning (ML) are becoming indispensable tools for predicting reaction outcomes and optimizing conditions. mdpi.com

Predicting Regioselectivity: The most significant challenge in the chemistry of this compound is controlling which halogen reacts. ML models can be trained on large datasets of polyhalogenated arene reactions to predict the site of reactivity (C-I vs. C-Br) under various catalytic conditions with high accuracy. rsc.orgchemrxiv.orgrsc.orgchemrxiv.org These models can analyze subtle electronic and steric factors to forecast the major product, saving significant experimental effort. rsc.orgrsc.org

Optimizing Reaction Conditions: AI algorithms can sift through vast parameter spaces (catalyst, ligand, solvent, temperature) to suggest optimal conditions for a desired transformation, maximizing yield and minimizing byproducts. mdpi.com This is particularly useful for complex multi-component reactions or for achieving challenging selective functionalizations.

Discovering New Reactions: Generative AI models can propose novel reaction pathways or catalyst structures that a human chemist might not consider, accelerating the discovery of new synthetic methodologies. chemcopilot.com

Table 2: Applications of AI/ML in the Chemistry of this compound

| AI/ML Application | Potential Impact | Example |

|---|---|---|

| Regioselectivity Prediction | Reduces trial-and-error experimentation | Predicting whether a Suzuki coupling will occur at the iodine or bromine position. rsc.orgrsc.org |

| Reaction Condition Optimization | Increases yields and reduces waste | Identifying the ideal ligand and base combination for a selective Buchwald-Hartwig amination. nih.gov |

| Computer-Aided Synthesis Planning (CASP) | Designs efficient multi-step syntheses | Proposing a novel, high-yield synthetic route to a complex drug molecule starting from this compound. mdpi.com |

Advanced Characterization Techniques for Real-Time Monitoring of Reactions

Understanding reaction kinetics and mechanisms is crucial for optimization and scale-up. The development of advanced in-situ analytical techniques allows chemists to observe reactions as they happen, providing a wealth of data that was previously inaccessible.

In-Situ Spectroscopy: Techniques like Fourier-transform infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor the concentration of reactants, intermediates, and products in real-time without disturbing the reaction. mt.comrsc.orgsemanticscholar.orgspectroscopyonline.comnews-medical.netmt.com This allows for precise determination of reaction endpoints, identification of transient intermediates, and rapid optimization of process parameters. coleparmer.co.ukrsc.org For reactions involving this compound, this could be used to track the sequential functionalization of the C-I and C-Br bonds.

Process Analytical Technology (PAT): Integrating real-time monitoring tools into chemical processes is a cornerstone of modern pharmaceutical and chemical manufacturing. acs.org Applying PAT to reactions of this compound would ensure better control, reproducibility, and safety during scale-up. mt.com

Discovery of Novel Reactivity Patterns for Polyhalogenated Arenes

The presence of multiple, electronically distinct C-X bonds in this compound provides a platform for discovering new and selective transformations.

Site-Selective Cross-Coupling: While the general reactivity trend (C-I > C-Br > C-Cl) is well-known, future research will focus on developing catalytic systems that can reverse or tune this selectivity. nih.govacs.orgescholarship.orgbohrium.com By carefully choosing ligands, catalysts, or additives, it may be possible to selectively functionalize the C-Br bond in the presence of the C-I bond, opening up new synthetic pathways. nih.govacs.orgbohrium.com

Orthogonal Functionalization: A key goal is to perform sequential, one-pot reactions where each halogen is addressed independently. For example, one could first perform a Sonogashira coupling at the iodine position, followed by a Suzuki coupling at the bromine position, all without intermediate purification steps.

Role of the Carboxylic Acid and Fluorine Groups: The directing effects of the ortho-fluoro and ortho-carboxylic acid groups on the reactivity of the adjacent halogens will be systematically explored. These groups can influence the electronic properties of the ring and may participate in directing or chelating to a metal catalyst, thereby controlling regioselectivity. nih.gov

Multi-Component Reactions Involving this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, are highly valued for their efficiency and ability to rapidly generate molecular complexity.

Isocyanide-Based MCRs: The carboxylic acid functionality makes this compound a prime candidate for isocyanide-based MCRs like the Ugi and Passerini reactions. researchgate.netresearchgate.netyoutube.comnih.govnih.gov Using this compound as the acid component would introduce the bromo-fluoro-iodo-phenyl moiety into the product scaffold, creating highly functionalized and diverse molecular libraries in a single, atom-economical step. primescholars.com

Photocatalytic MCRs: Emerging research has combined photoredox catalysis with multi-component strategies. nih.govchemrxiv.org A future direction could involve a three-component reaction between this compound (acting as the aryl halide source via decarboxylation or direct C-X activation), an olefin, and a third component, all initiated by visible light. nih.govchemrxiv.org This would enable the rapid construction of complex molecules under mild conditions.

Q & A

Q. What are the key considerations for synthesizing 4-Bromo-2-fluoro-5-iodobenzoic acid in the laboratory?

Methodological Answer: Synthesis typically involves sequential halogenation of a benzoic acid precursor. Key steps include:

- Halogenation sequence : Bromine and iodine are introduced via electrophilic aromatic substitution (EAS). Fluorine may require directed ortho-metalation (DoM) strategies due to its weak directing effects.

- Protection of the carboxylic acid group : Use tert-butyl or methyl esters to prevent side reactions during halogenation.

- Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) is critical due to the compound’s polyhalogenated nature.

- Validation : Confirm purity via HPLC (>97% by HPLC, as seen in similar halogenated benzoic acids) .

Q. How should this compound be stored to ensure stability?

Methodological Answer:

- Temperature : Store at 0–6°C for boronic acid analogs; for benzoic acids, ambient temperatures with desiccants are acceptable .

- Light sensitivity : Protect from light to prevent degradation of iodine substituents (similar to 5-Bromo-2-iodobenzoic acid) .

- Moisture control : Use airtight containers with silica gel to avoid hydrolysis of the carboxylic acid group .

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR : and NMR to identify substitution patterns (e.g., coupling constants for fluorine).

- LC-MS : High-resolution MS to confirm molecular weight (expected [M-H]⁻ ion at m/z 372.8). Note isotopic patterns from bromine () and iodine () .

- FT-IR : Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O (~1680 cm⁻¹) .

Q. How can researchers mitigate competing substitution reactions during synthesis?

Methodological Answer:

- Order of substitution : Introduce iodine last due to its lower reactivity in EAS.

- Directing groups : Use nitro or methyl groups temporarily to guide halogen placement, then oxidize/remove them .

- Catalysts : Employ CuI or Pd catalysts for selective C-I bond formation, as seen in iodobenzene derivatives .

Advanced Questions

Q. How can researchers address discrepancies in spectroscopic data when characterizing derivatives of this compound?

Methodological Answer:

- Cross-validation : Compare NMR shifts with structurally similar compounds (e.g., 5-Bromo-2-iodobenzoic acid or 2-Fluoro-5-iodobenzoic acid) .

- Isotopic pattern analysis : Use MS to distinguish bromine/iodine contributions from potential impurities.

- X-ray crystallography : Resolve ambiguous substitution patterns, especially for fluorine positioning .

Q. What methodologies are recommended for evaluating biological activity in enzyme inhibition studies?

Methodological Answer:

- In vitro assays : Use fluorescence-based or colorimetric assays (e.g., NADH depletion for oxidoreductases).

- Docking studies : Model interactions using the compound’s halogen substituents as hydrogen-bond acceptors, inspired by 2-Amino-4-bromo-3,5-difluorobenzoic acid’s enzyme-binding studies .

- SAR analysis : Modify substituents systematically (e.g., replace iodine with chlorine) to identify key pharmacophores .

Q. How does the electronic effect of halogen substituents influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Bromine/Iodine : Activate specific positions for Suzuki-Miyaura couplings (e.g., iodine at C5 for Pd-catalyzed coupling).

- Fluorine : Deactivates the ring but enhances stability toward nucleophilic attack.

- Optimization : Use Pd(PPh₃)₄ and K₂CO₃ in THF/H₂O, as demonstrated for bromo-fluoro-phenylboronic acids .

Q. What strategies optimize the solubility of this compound in aqueous buffers for biological assays?

Methodological Answer:

Q. How can computational chemistry predict the regioselectivity of further functionalization (e.g., amidation) on this compound?

Methodological Answer:

- DFT calculations : Calculate Fukui indices to identify electrophilic/nucleophilic sites.

- Molecular electrostatic potential (MEP) maps : Highlight electron-deficient regions (e.g., C5 iodine) prone to nucleophilic attack .

- Benchmarking : Validate predictions against experimental data from similar compounds like 3,5-dichloro-4-fluoro-2-hydroxybenzoic acid .

Q. What are the best practices for scaling up the synthesis of this compound while minimizing waste?

Methodological Answer:

- Flow chemistry : Continuous processing reduces side reactions and improves yield.

- Green solvents : Replace DCM with cyclopentyl methyl ether (CPME) for halogenation steps.

- Catalyst recovery : Use immobilized Pd catalysts for Suzuki couplings, as applied in industrial analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.